The compound (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a chiral pharmaceutical intermediate with the molecular formula and a molecular weight of approximately 414.67 g/mol. This compound is characterized by its tetrahydrofuran backbone, which is substituted with a phenoxy group and a chlorinated and iodinated benzyl moiety. The presence of halogens (chlorine and iodine) in its structure contributes to its biological activity and potential pharmacological applications.
Further Research:
Given the lack of specific information, further scientific research on (r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran could involve:
The synthesis of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves several organic reactions, including nucleophilic substitutions and coupling reactions. A common method for its preparation includes the reaction of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone with aluminum chloride in methanol, followed by the addition of triethylsilane as a reducing agent. The reaction conditions are crucial for achieving the desired stereochemistry and purity of the final product .
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is primarily studied for its role as an intermediate in the synthesis of empagliflozin, a medication used to treat type 2 diabetes by inhibiting sodium-glucose co-transporter protein 2 (SGLT2). This inhibition reduces glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control . The compound may also exhibit potential interactions with various cytochrome P450 enzymes, influencing drug metabolism .
The synthesis of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can be summarized as follows:
This compound serves primarily as an intermediate in the pharmaceutical industry, especially in the production of empagliflozin. It is utilized for quality control purposes and as a reference standard in analytical studies related to diabetes medications . Additionally, it may have potential applications in research settings focused on drug development and metabolic studies.
Interaction studies involving (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran often focus on its influence on cytochrome P450 enzymes, particularly CYP1A2, CYP2C9, and CYP2D6. These studies are essential for understanding how this compound may affect the metabolism of other drugs when used concurrently . Moreover, its pharmacokinetic profile suggests that it could be a substrate or inhibitor for certain transport proteins, impacting drug absorption and distribution.
Several compounds share structural similarities with (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, particularly those used in diabetes treatment or as pharmaceutical intermediates. Here are some notable comparisons:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | 915095-94-2 | Stereoisomer of (R), used similarly in empagliflozin synthesis |
| Empagliflozin | 864070-44-0 | Active pharmaceutical ingredient that utilizes this compound as an intermediate |
| (R)-Isomer Side Chain of Empagliflozin | 2194590-02-6 | Related structure used for ANDA filing and toxicity studies |
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is unique due to its specific stereochemistry and halogen substitutions, which enhance its biological activity and specificity as an SGLT2 inhibitor precursor compared to other similar compounds. Its role in drug formulation underscores its importance within pharmaceutical chemistry.